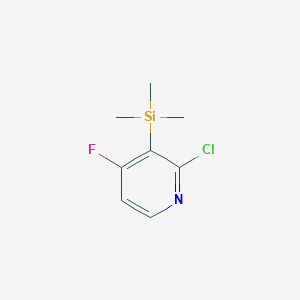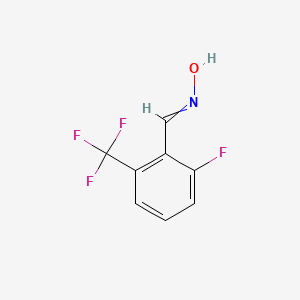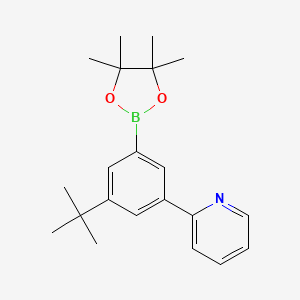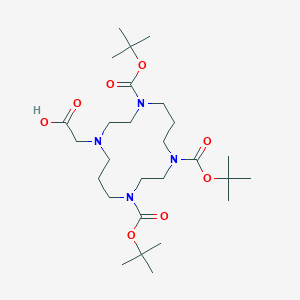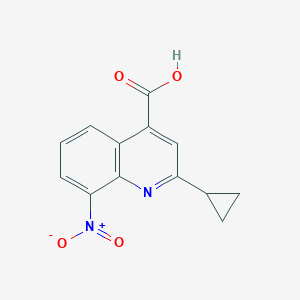
2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, and anticancer properties . The compound’s unique structure, featuring a cyclopropyl group and a nitro group, contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid typically involves the construction of the quinoline scaffold followed by functionalization at specific positions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or arsenic acid.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular .
化学反应分析
Types of Reactions
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Cyclization: The cyclopropyl group can participate in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Cyclization: Strong acids or bases.
Major Products
Reduction: 2-Cyclopropyl-8-aminoquinoline-4-carboxylic acid.
Esterification: 2-Cyclopropyl-8-nitroquinoline-4-carboxylate esters.
Amidation: 2-Cyclopropyl-8-nitroquinoline-4-carboxamides.
科学研究应用
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The quinoline scaffold can intercalate with DNA, disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the cyclopropyl and nitro groups, resulting in different biological activities.
8-Nitroquinoline: Lacks the carboxylic acid and cyclopropyl groups, affecting its chemical reactivity and biological properties.
2-Cyclopropylquinoline: Lacks the nitro and carboxylic acid groups, leading to distinct chemical and biological behaviors.
Uniqueness
2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid is unique due to the presence of both the cyclopropyl and nitro groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in medicinal chemistry .
属性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
2-cyclopropyl-8-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-10(7-4-5-7)14-12-8(9)2-1-3-11(12)15(18)19/h1-3,6-7H,4-5H2,(H,16,17) |
InChI 键 |
SMJUZKLVTVSUTP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


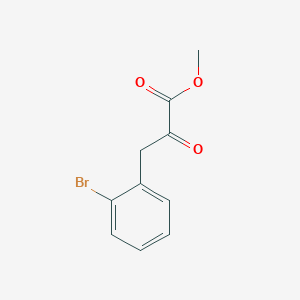
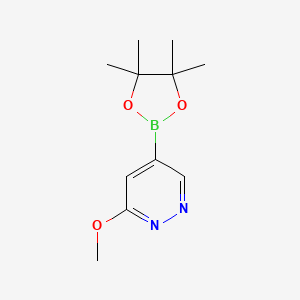
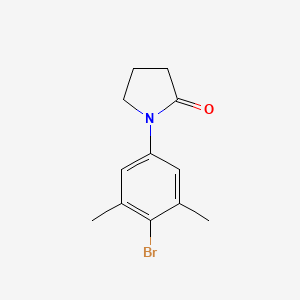
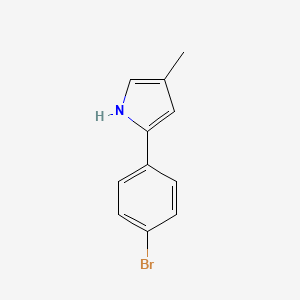


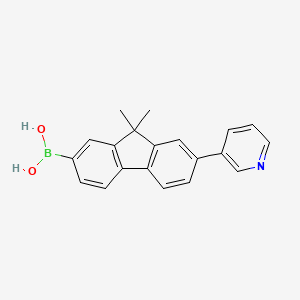
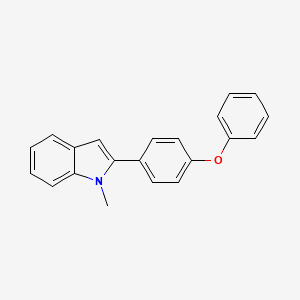
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
